3-Amino-1-propanesulfonyl Chloride Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-1-propanesulfonyl Chloride Hydrochloride typically involves the reaction of 3-aminopropanesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods for this compound are similar, involving large-scale reactions with appropriate safety and handling measures .
Chemical Reactions Analysis
3-Amino-1-propanesulfonyl Chloride Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminopropanesulfonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-propanesulfonyl Chloride Hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of sultams, which are important intermediates in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-1-propanesulfonyl Chloride Hydrochloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
3-Amino-1-propanesulfonyl Chloride Hydrochloride can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: This compound is similar in structure but lacks the chloride group, making it less reactive in certain substitution reactions.
1-Propanesulfonyl chloride: This compound lacks the amino group, which affects its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups (amino and sulfonyl chloride), which provide versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C3H9Cl2NO2S |
---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
3-aminopropane-1-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C3H8ClNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H |
InChI Key |
KRFHPZKWDCKLGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CS(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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